

(Trimethylsilyl)acetonitrile CAS number 18293-53-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Trimethylsilyl)acetonitrile

Cat. No.: B092778

[Get Quote](#)

An In-Depth Technical Guide to (Trimethylsilyl)acetonitrile (CAS: 18293-53-3)

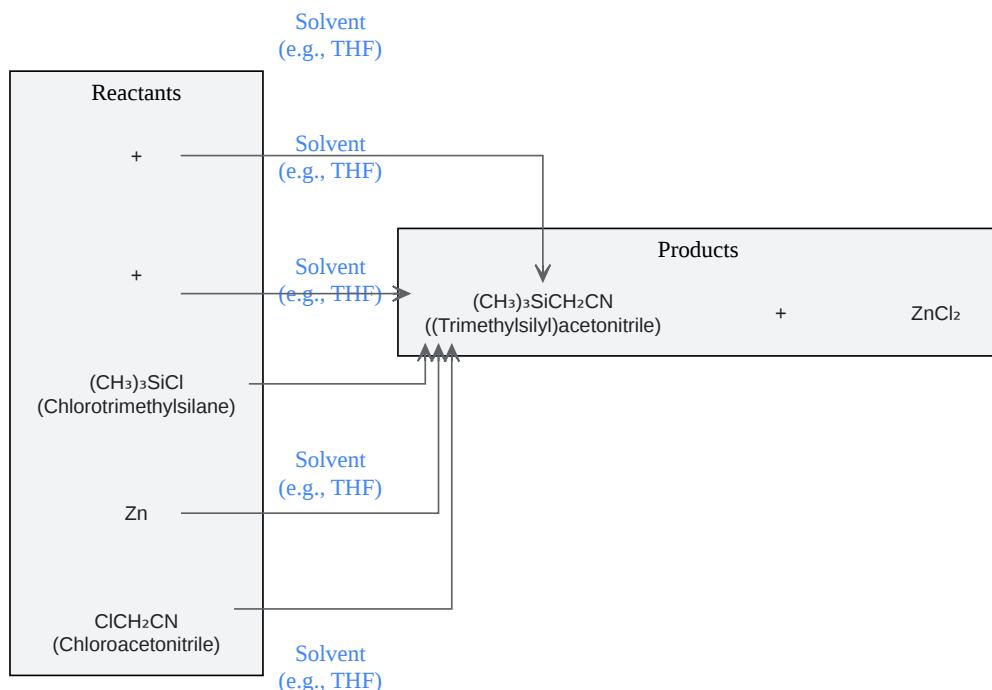
Authored by a Senior Application Scientist

Foreword: (Trimethylsilyl)acetonitrile, hereafter referred to as TMSA, stands as a uniquely versatile and powerful reagent in the arsenal of the modern synthetic chemist. While its structure is deceptively simple, the interplay between the trimethylsilyl group and the nitrile moiety imparts a rich and nuanced reactivity profile. This guide moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of TMSA's applications, grounded in field-proven insights. It is designed for researchers, scientists, and drug development professionals who seek not only to use this reagent but to master its potential for constructing complex molecular architectures.

Core Characteristics and Physicochemical Profile

(Trimethylsilyl)acetonitrile (TMSA), also known by synonyms such as (Cyanomethyl)trimethylsilane and TMSAN, is a colorless to straw-colored liquid reagent.^{[1][2]} Its utility is primarily derived from the acidic protons on the α -carbon, which are readily abstracted to form a stabilized carbanion, a potent nucleophile for various carbon-carbon bond-forming reactions. The presence of the bulky trimethylsilyl group is critical; it not only enhances the acidity of the α -protons but also plays a pivotal role in subsequent elimination reactions, most notably the Peterson Olefination.

A summary of its key physical and chemical properties is presented below for quick reference.


Table 1: Physicochemical Properties of **(Trimethylsilyl)acetonitrile**

Property	Value	Source(s)
CAS Number	18293-53-3	[1] [3] [4] [5]
Molecular Formula	C ₅ H ₁₁ NSi	[3] [4] [5]
Molecular Weight	113.23 g/mol	[1] [4] [5]
Density	0.827 g/mL at 25 °C	[1] [6]
Boiling Point	65-70 °C at 20 mmHg	[1] [6]
	162.2 °C at 760 mmHg	[3]
Refractive Index (n _{20/D})	1.420	[1] [6]
Flash Point	43 °C (109.4 °F) - closed cup	[1]
Solubility	Soluble in most common organic solvents	[2] [6]

| Appearance | Clear colorless to straw liquid |[\[2\]](#)[\[7\]](#) |

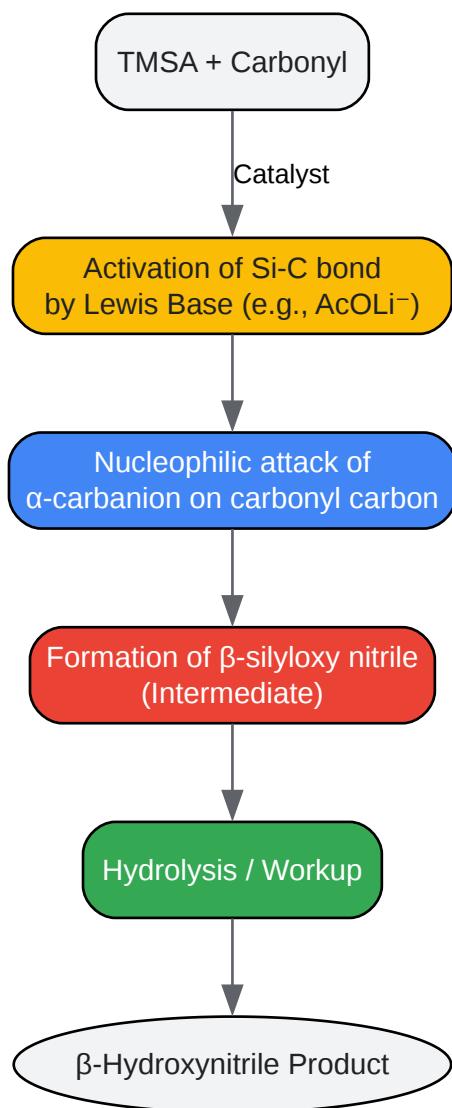
Synthesis of **(Trimethylsilyl)acetonitrile**

The most common laboratory and industrial preparation of TMSA involves the reaction of a haloacetonitrile with chlorotrimethylsilane in the presence of a reducing metal, such as zinc.[\[2\]](#) This method provides good yields and utilizes readily available starting materials.

[Click to download full resolution via product page](#)

Caption: General synthesis scheme for **(Trimethylsilyl)acetonitrile**.

A typical procedure involves the careful addition of chlorotrimethylsilane and chloroacetonitrile to a suspension of activated zinc dust in a suitable aprotic solvent like THF or diethyl ether. The reaction is exothermic and requires cooling to maintain control.


Core Reactivity and Synthetic Applications

The synthetic utility of TMSA is dominated by the chemistry of its α -silyl carbanion. This nucleophile engages with a wide range of electrophiles, leading to valuable intermediates and final products.

Lewis Base-Catalyzed Cyanomethylation of Carbonyls

One of the most powerful applications of TMSA is the cyanomethylation of aldehydes and ketones to produce β -hydroxynitriles, which are crucial building blocks in pharmaceutical synthesis.^{[8][9]} Unlike traditional methods that require strong, stoichiometric bases (e.g., LDA), TMSA can be activated by catalytic amounts of a mild Lewis base, such as lithium acetate (AcOLi^-).^[8]

Mechanism of Action: The Lewis base (e.g., acetate) is believed to activate the carbon-silicon bond, generating a transient, hypervalent silicon species. This increases the nucleophilicity of the α -carbon, which then attacks the electrophilic carbonyl carbon. A subsequent silyl transfer to the oxygen and final hydrolysis yields the desired β -hydroxynitrile. This catalytic approach avoids harsh conditions, making it compatible with sensitive functional groups.^[8]

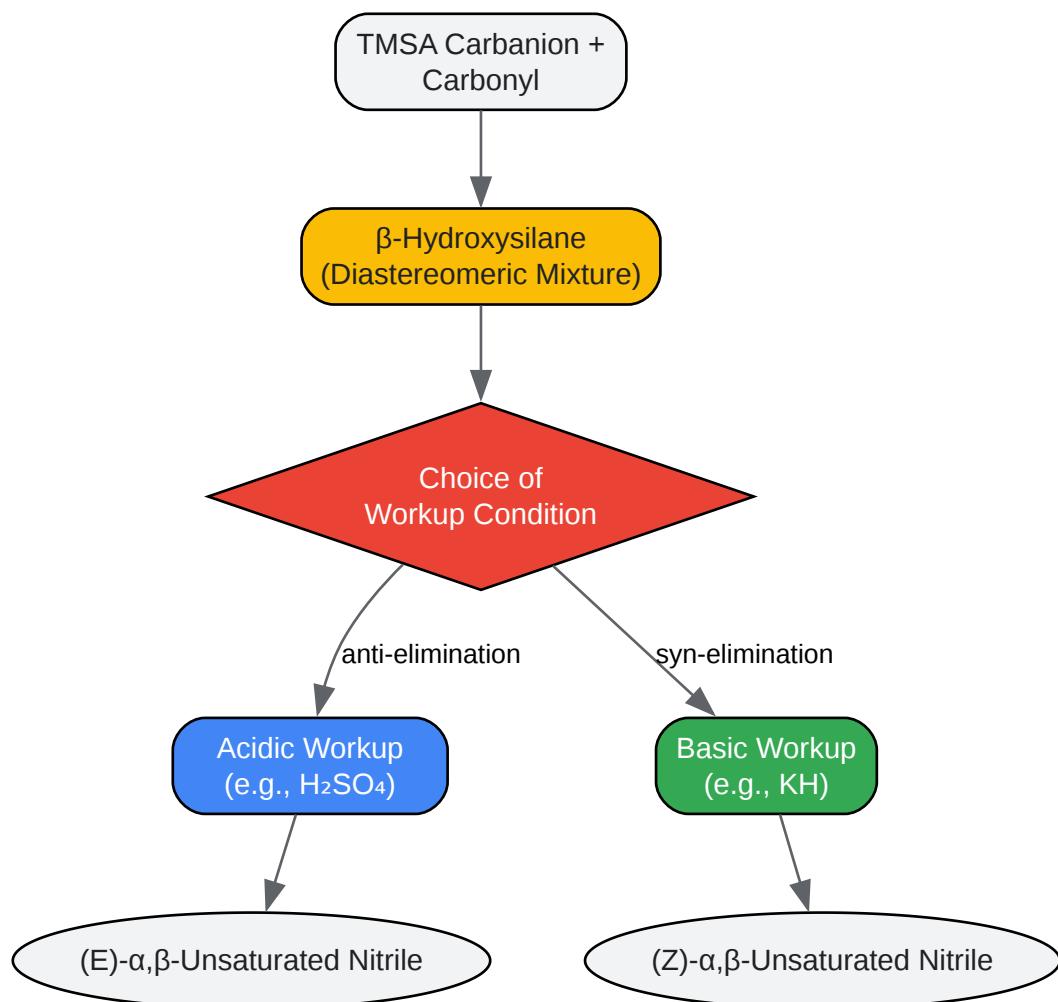
[Click to download full resolution via product page](#)

Caption: Workflow for Lewis base-catalyzed cyanomethylation.

Experimental Protocol: Catalytic Cyanomethylation of 5-(3-chlorophenyl)furan-2-carbaldehyde

This protocol is adapted from a known method for preparing β -hydroxy nitriles using TMSA and a Lewis base catalyst.^[8]

- Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), combine the aldehyde (e.g., 5-(3-chlorophenyl)furan-2-carbaldehyde, 1.0 eq) and a catalytic amount of lithium acetate (AcOLi, 0.1 eq).
- Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) and cool the mixture to 0 °C using an ice-water bath.
- Reagent Addition: Slowly add **(Trimethylsilyl)acetonitrile** (TMSA, 1.4 eq) to the cooled solution dropwise via syringe over 10-15 minutes. The causality here is crucial: slow addition at low temperature prevents uncontrolled side reactions and ensures efficient formation of the desired adduct.
- Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-18 hours, monitoring by TLC until the starting material is consumed.
- Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure β -hydroxynitrile.


The Peterson Olefination: Stereoselective Synthesis of α,β -Unsaturated Nitriles

The Peterson Olefination is a cornerstone of organosilicon chemistry and provides a powerful alternative to the Wittig reaction for forming alkenes.^{[10][11]} When the TMSA-derived

carbanion reacts with an aldehyde or ketone, the resulting β -hydroxysilane intermediate can be isolated.[12] The true elegance of this reaction lies in the ability to control the stereochemical outcome of the subsequent elimination.

- Acidic Conditions: Treatment of the β -hydroxysilane with acid (e.g., H_2SO_4 , AcOH) promotes an anti-elimination, leading to one alkene isomer (typically E).[11][13]
- Basic Conditions: Treatment with a base (e.g., NaH , KH) promotes a syn-elimination, leading to the opposite alkene isomer (typically Z).[11][13]

This dichotomous reactivity allows for the synthesis of either the (E)- or (Z)- α,β -unsaturated nitrile from a single β -hydroxysilane precursor, a significant advantage in stereocontrolled synthesis.

[Click to download full resolution via product page](#)

Caption: Stereochemical control in the Peterson Olefination.

Reactions with Acetals and Other Electrophiles

TMSA's utility extends beyond carbonyls. In the presence of a strong Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf), TMSA can react with electrophiles such as dimethyl acetals.[14][15] The TMSOTf activates the acetal, generating an oxocarbenium ion. This highly electrophilic species is then intercepted by the TMSA nucleophile. This reaction pathway is proposed to involve the isomerization of TMSA to a more nucleophilic N-silyl ketene imine, which then attacks the oxocarbenium ion.[15] This methodology provides a direct route to valuable β -methoxynitriles.

Safety, Handling, and Storage

As a senior scientist, it is imperative to underscore the hazardous nature of **(Trimethylsilyl)acetonitrile**. Adherence to strict safety protocols is non-negotiable.

- **Hazards:** TMSA is a flammable liquid and vapor.[1][16] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][7] It causes skin and serious eye irritation and may cause respiratory irritation.[1][16]
- **Handling:** All manipulations must be performed in a well-ventilated chemical fume hood.[16] Personal protective equipment (PPE) is mandatory and includes chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[1][16] Use non-sparking tools and take precautionary measures against static discharge.[16]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[1][16] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong bases, and acids.[16]

Conclusion

(Trimethylsilyl)acetonitrile is a reagent of profound importance for the construction of nitrile-containing molecules. Its true power is unlocked through a detailed understanding of its reactivity—from mild, Lewis base-catalyzed additions that preserve sensitive functionalities to the stereochemically precise Peterson Olefination. For professionals in drug discovery and development, mastering the application of TMSA provides a reliable and versatile pathway to

complex intermediates that are central to the synthesis of next-generation therapeutics. The protocols and mechanistic insights provided herein serve as a foundation for both routine application and innovative exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Trimethylsilyl)acetonitrile 99 18293-53-3 [sigmaaldrich.com]
- 2. (TRIMETHYLSILYL)ACETONITRILE CAS#: 18293-53-3 [m.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. (TRIMETHYLSILYL)ACETONITRILE | 18293-53-3 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic Addition of α -(Dimethylsilyl)nitriles to Aldehydes and Ketones [organic-chemistry.org]
- 10. Peterson olefination - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Peterson Olefination [organic-chemistry.org]
- 13. Peterson Olefination | NROChemistry [nrochemistry.com]
- 14. scholarship.richmond.edu [scholarship.richmond.edu]
- 15. scholarship.richmond.edu [scholarship.richmond.edu]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(Trimethylsilyl)acetonitrile CAS number 18293-53-3]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b092778#trimethylsilyl-acetonitrile-cas-number-18293-53-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com